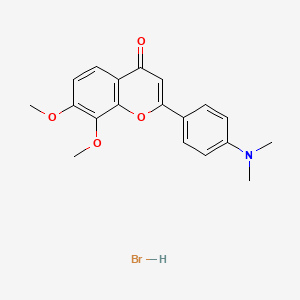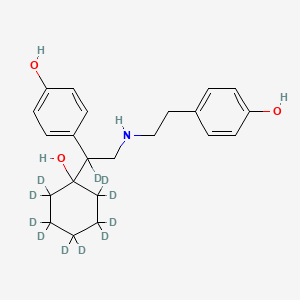
rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11 (also known as rac-dV11) is a novel, non-toxic, synthetic compound that has been developed as a potential therapeutic agent for the treatment of various medical conditions. Rac-dV11 is a derivative of the antidepressant venlafaxine, and has been used in laboratory studies to investigate its potential therapeutic effects. Rac-dV11 has been found to have a number of biochemical and physiological effects that make it promising for use in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
Rac-dV11 has been used in laboratory studies to investigate its potential therapeutic effects. In particular, it has been studied for its ability to modulate neurotransmitter systems, including serotonin, norepinephrine, and dopamine. It has also been studied for its ability to modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase. Additionally, it has been studied for its potential anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Mecanismo De Acción
The exact mechanism of action of rac-dV11 is not yet fully understood. However, it is believed to act through a number of different pathways. It has been found to modulate the activity of several neurotransmitter systems, including serotonin, norepinephrine, and dopamine. It has also been found to modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase. Additionally, it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Biochemical and Physiological Effects
Rac-dV11 has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitter systems, including serotonin, norepinephrine, and dopamine. It has also been found to modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase. Additionally, it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-dV11 has several advantages and limitations for use in laboratory experiments. One advantage is that it is a non-toxic compound and is relatively easy to synthesize. Additionally, it has been found to have a number of biochemical and physiological effects that make it promising for use in the treatment of various medical conditions. However, there are some limitations. For example, the exact mechanism of action of rac-dV11 is not yet fully understood, and further research is needed to better understand its effects. Additionally, its effects on humans have not been studied extensively and further research is needed to better understand its potential therapeutic effects.
Direcciones Futuras
Rac-dV11 has a number of potential future directions for research. First, further research is needed to better understand its exact mechanism of action. Additionally, its effects on humans need to be studied in more detail in order to better understand its potential therapeutic effects. Further research is also needed to investigate the potential for rac-dV11 to be used in combination with other therapeutic agents. Additionally, further research is needed to investigate the potential for rac-dV11 to be used in the treatment of various medical conditions. Finally, further research is needed to investigate the potential for rac-dV11 to be used as a preventative agent for various medical conditions.
Métodos De Síntesis
Rac-dV11 is synthesized from venlafaxine, a tricyclic antidepressant, through a process known as reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. The reaction produces an amide bond, which is then hydrolyzed to form rac-dV11. The synthesis of rac-dV11 has been found to be relatively straightforward and efficient, and can be completed in a single-step process.
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethylamino]ethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c24-19-8-4-17(5-9-19)12-15-23-16-21(18-6-10-20(25)11-7-18)22(26)13-2-1-3-14-22/h4-11,21,23-26H,1-3,12-16H2/i1D2,2D2,3D2,13D2,14D2,21D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJDHWHTKQULQ-AQUQGOPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
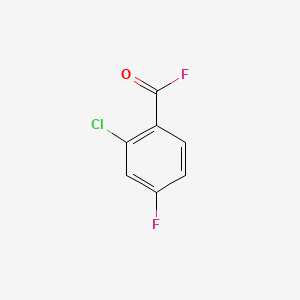
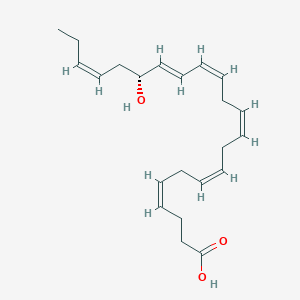

![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)
![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)
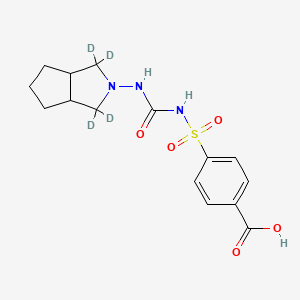
![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)
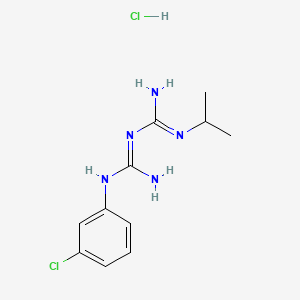
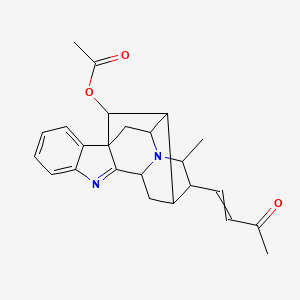
![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)

